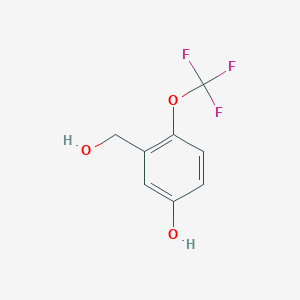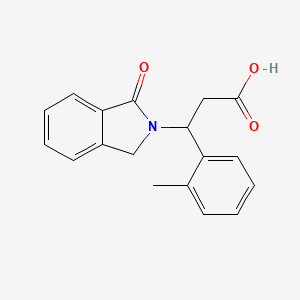
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol, also known as THP, is a chemical compound with potential applications in scientific research. It is a phenolic compound that contains a hydroxymethyl group and a trifluoromethoxy group, making it a unique and interesting compound for investigation.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Phenol derivatives, including those similar to 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol, have been utilized in organic synthesis, demonstrating the trifluoromethylation of benzylic C-H bonds of phenol derivatives using copper and Togni reagent. This process emphasizes the versatility of phenol derivatives in synthesizing potent inhibitors and other valuable chemical compounds (Egami et al., 2015). Additionally, the synthesis and functionalization of phenolic compounds, as seen in the creation of materials with improved thermal and thermo-mechanical properties, highlight the potential of phenol derivatives in advanced material synthesis (Trejo-Machin et al., 2017).
Antioxidant Properties and Applications
Phenolic compounds are well-known for their antioxidant properties. Research has shown that the structural features, such as the number and positions of hydroxyl groups on the aromatic rings, significantly influence their antioxidant activities. This property makes them crucial in food chemistry, pharmaceuticals, and cosmetics for preserving products and protecting against oxidative stress (Balasundram et al., 2006).
Materials Science and Engineering
In materials science, the incorporation of phenolic compounds with specific functional groups, such as trifluoromethoxy groups, has been explored for creating materials with unique properties. For instance, the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups demonstrates the potential of using phenol derivatives for producing materials with enhanced physical properties, such as increased crystallinity and melting points, which could be beneficial in various industrial applications (Takagi et al., 2004).
Biotechnology and Environmental Applications
The biotechnological applications of phenol derivatives extend to bioremediation and the synthesis of biologically active compounds. For instance, laccase enzymes have been used in the biodegradation of endocrine-disrupting chemicals, such as Bisphenol A, showcasing the environmental applications of phenol derivatives in removing harmful pollutants from the environment (Chhaya & Gupte, 2013).
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-4-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-3,12-13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXKIJHQVUQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2766585.png)


![7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2766588.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)
![1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2766593.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)


![N-[[(2R,4R)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2766600.png)
![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)
![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)

